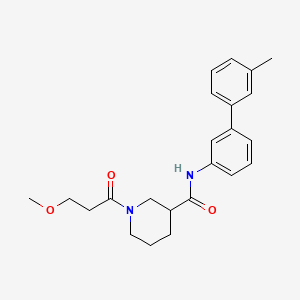![molecular formula C25H20N2O3 B6114395 N-[2-methyl-4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6114395.png)
N-[2-methyl-4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylbenzoyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylbenzoyl Group: This step involves the acylation of the furan ring using a phenylbenzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The final step is the formation of the amide bond by reacting the intermediate with an amine derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the amide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-methyl-4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its
Properties
IUPAC Name |
N-[2-methyl-4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-16-21(13-14-22(17)27-25(29)23-8-5-15-30-23)26-24(28)20-11-9-19(10-12-20)18-6-3-2-4-7-18/h2-16H,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFHOUGCVDRMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-1-(2-fluorophenyl)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B6114315.png)
![1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6114318.png)
![ETHYL 2-(2-{[(BENZOYLIMINO)(3-CHLORO-2-METHYLANILINO)METHYL]AMINO}-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL)ACETATE](/img/structure/B6114321.png)
![N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B6114336.png)

![1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6114349.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B6114350.png)


![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6114374.png)
![(3Z)-3-[[3-[(4-fluorophenyl)methyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-6-methylquinolin-2-one](/img/structure/B6114384.png)
![methyl 5-{methyl[1-(2-phenylethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6114388.png)
![N-(3,4-dimethylphenyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B6114417.png)

